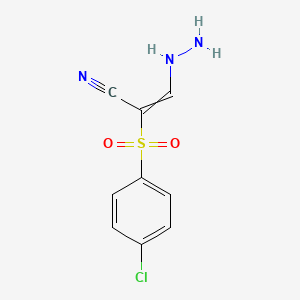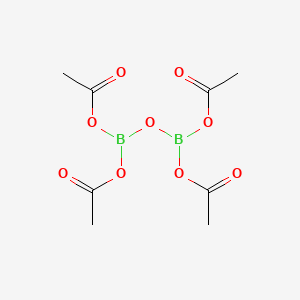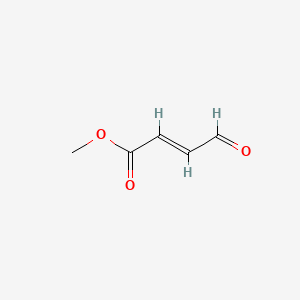
2-(4-chlorophényl)sulfonyl-3-hydrazinylprop-2-ènenitrile
Vue d'ensemble
Description
2-(4-Chlorophenyl)sulfonyl-3-hydrazinylprop-2-enenitrile is an organic compound with the molecular formula C9H8ClN3O2S and a molecular weight of 257.7 g/mol. This compound contains several functional groups, including a sulfonyl group, a hydrazinyl group, and a nitrile group.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)sulfonyl-3-hydrazinylprop-2-enenitrile has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s functional groups allow it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Potential therapeutic applications are being explored due to its unique chemical properties.
Industry: It is used in material synthesis and other industrial applications.
Méthodes De Préparation
The synthesis of 2-(4-Chlorophenyl)sulfonyl-3-hydrazinylprop-2-enenitrile involves multiple steps. One common synthetic route includes the reaction of 4-chlorobenzenesulfonyl chloride with hydrazine hydrate to form the intermediate 4-chlorobenzenesulfonyl hydrazide. This intermediate is then reacted with acrylonitrile under specific conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
2-(4-Chlorophenyl)sulfonyl-3-hydrazinylprop-2-enenitrile undergoes various chemical reactions, including:
Nucleophilic Addition: The double bond in the compound can react with nucleophiles under appropriate conditions.
Hydrolysis: The sulfonamide bond is susceptible to hydrolysis under acidic or basic conditions.
Condensation Reactions: The hydrazinyl group can participate in condensation reactions with aldehydes or ketones.
Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Mécanisme D'action
The exact mechanism of action for 2-(4-Chlorophenyl)sulfonyl-3-hydrazinylprop-2-enenitrile is not well-documented. its functional groups suggest potential interactions with various molecular targets. The sulfonyl and hydrazinyl groups may facilitate hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(4-Chlorophenyl)sulfonyl-3-hydrazinylprop-2-enenitrile include other sulfonyl hydrazides and nitriles. These compounds share functional groups but differ in their specific structures and properties. The presence of the chlorophenyl group in 2-(4-Chlorophenyl)sulfonyl-3-hydrazinylprop-2-enenitrile makes it unique, potentially enhancing its reactivity and interactions with other molecules.
Conclusion
2-(4-Chlorophenyl)sulfonyl-3-hydrazinylprop-2-enenitrile is a versatile compound with significant potential in various scientific fields. Its unique structure and functional groups enable diverse chemical reactions and applications, making it a valuable tool for researchers.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-3-hydrazinylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2S/c10-7-1-3-8(4-2-7)16(14,15)9(5-11)6-13-12/h1-4,6,13H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBWKRCZOFCUPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(=CNN)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408050 | |
| Record name | 2-(4-chlorophenyl)sulfonyl-3-hydrazinylprop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68342-62-1 | |
| Record name | 2-(4-chlorophenyl)sulfonyl-3-hydrazinylprop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,2-Trimethyl-3-[(methylamino)carbonyl]cyclopentanecarboxylic acid](/img/structure/B1623544.png)

![1-(3-Nitrophenyl)-1h-benzo[d]imidazole](/img/structure/B1623546.png)
![6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B1623547.png)










